molecular formula C22H31N3O4S B2869327 4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034240-19-0

4-oxo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2869327
CAS No.: 2034240-19-0
M. Wt: 433.57
InChI Key: OSNKXAXKJTUGSE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydropyran ring, a piperidine ring, and a pyrroloquinoline ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, tetrahydropyran derivatives can be synthesized from the reaction of alcohols and 3,4-dihydropyran .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran ring, for example, is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the carbonyl group in the tetrahydropyran ring might react with Wittig reagents to form various substituted alkene compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colorless volatile liquid .

Scientific Research Applications

Sulfonamide Hybrids

Sulfonamides are a significant class of drugs, encompassing a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Sulfonamide hybrids, combining sulfonamides with various organic compounds, have been extensively studied for their enhanced biological activities. These hybrids incorporate a range of pharmacologically active scaffolds, leading to considerable diversity in their potential applications (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).

Quinoline and Pyridine Derivatives

Quinoline and its derivatives, including pyridine analogs, have been the focus of significant research due to their potent antibacterial activity and DNA-gyrase inhibition properties. These compounds often feature modifications at various positions to enhance their activity against a broad spectrum of bacterial strains, including resistant types. For example, studies on 6-fluoro-1,4-dihydro-4-oxo-3-quinoline- and 1,8-naphthyridinecarboxylic acids substituted at the 7-position with carbon-linked side chains have demonstrated high in vitro and in vivo antibacterial activity, highlighting the importance of structural modifications in determining the potency and spectrum of activity (Laborde, Kiely, Culbertson, & Lesheski, 1993).

The synthesis and evaluation of tetracyclic quinolone antibacterials further underscore the potential of quinoline derivatives in combating bacterial infections. These studies often explore the influence of different heteroatoms and substituents on antibacterial efficacy and mode of action, including effects on Gram-positive and Gram-negative bacteria, offering insights into the design of more effective antibacterial agents (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c26-21-2-1-17-13-20(14-18-5-10-25(21)22(17)18)30(27,28)23-15-16-3-8-24(9-4-16)19-6-11-29-12-7-19/h13-14,16,19,23H,1-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKXAXKJTUGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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